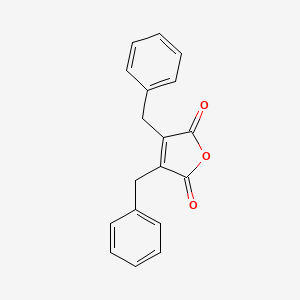

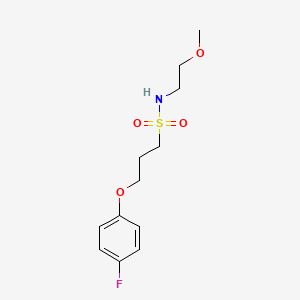

![molecular formula C26H22N4O3 B2825599 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one CAS No. 1291845-10-7](/img/structure/B2825599.png)

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .

Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

This compound has been studied for its potential in the synthesis of novel antimicrobial agents. Research has explored various derivatives of 1,2,4-oxadiazole and phthalazin-1(2H)-one, focusing on their antimicrobial properties. These studies indicate promising antimicrobial activities against various microorganisms, suggesting potential applications in developing new antimicrobial drugs (Bektaş et al., 2007); (El-Hashash et al., 2012).

Crystal Structure Studies

The crystal structures of related 1,2,4-oxadiazole derivatives have been analyzed to understand their molecular properties better. Such studies are crucial for drug design as they provide insights into the molecular interactions and stability of these compounds (Kumara et al., 2017).

Anticancer Applications

Several studies have synthesized and evaluated the biological activity of 1,2,4-oxadiazole and phthalazin-1(2H)-one derivatives as potential anticancer agents. These compounds have shown efficacy against various cancer cell lines, indicating their potential use in cancer therapy (Sharma et al., 2014); (Alam et al., 2021).

Synthesis and Tuberculostatic Activity

Research has also been conducted on the synthesis of 1,2,4-oxadiazole and phthalazin-1(2H)-one derivatives to assess their tuberculostatic activity. These studies are significant in the search for new treatments for tuberculosis (Foks et al., 2004).

Antioxidant Activity

1,2,4-Oxadiazole derivatives have been studied for their antioxidant properties. This research is relevant in understanding the role of these compounds in combating oxidative stress, which is implicated in various diseases (Mallesha et al., 2014).

Mécanisme D'action

Target of Action

The compound, 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one, is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, the primary targets of this compound could be the pathogens causing these infections.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could allow them to interact with their targets. The compound may bind to the active sites of the target pathogens’ enzymes or proteins, inhibiting their function and leading to their death .

Biochemical Pathways

The compound likely affects the biochemical pathways of the target pathogens. By inhibiting the function of key enzymes or proteins, it could disrupt essential processes such as DNA replication, protein synthesis, or metabolic reactions, leading to the death of the pathogens .

Pharmacokinetics

1,2,4-oxadiazole derivatives are known to show higher hydrolytic and metabolic stability , which could enhance their bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in detail to fully understand its pharmacokinetics.

Result of Action

The result of the compound’s action would be the inhibition of the growth of the target pathogens, leading to their death . This could effectively treat the infections caused by these pathogens.

Action Environment

The action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the compound’s stability and efficacy could be affected by the pH of the environment. Additionally, the compound’s action could be influenced by the metabolic and immune responses of the host organism .

Propriétés

IUPAC Name |

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c1-3-17-9-13-19(14-10-17)30-26(31)22-8-6-5-7-21(22)23(28-30)25-27-24(29-33-25)18-11-15-20(16-12-18)32-4-2/h5-16H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFZWRZWCRGPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

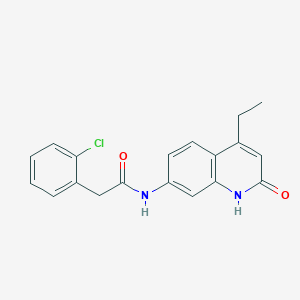

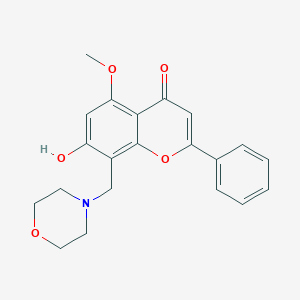

![9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2825517.png)

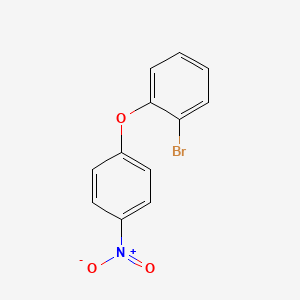

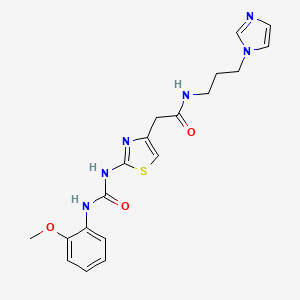

![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)

![4-(2-Hydroxyethyl)-1-[(4-methyl-2-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B2825528.png)

![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)

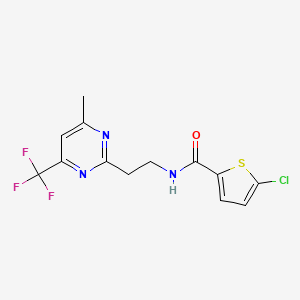

![Diethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2825535.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2825538.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2825539.png)